

ethyl phenylsulfinylacetate CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

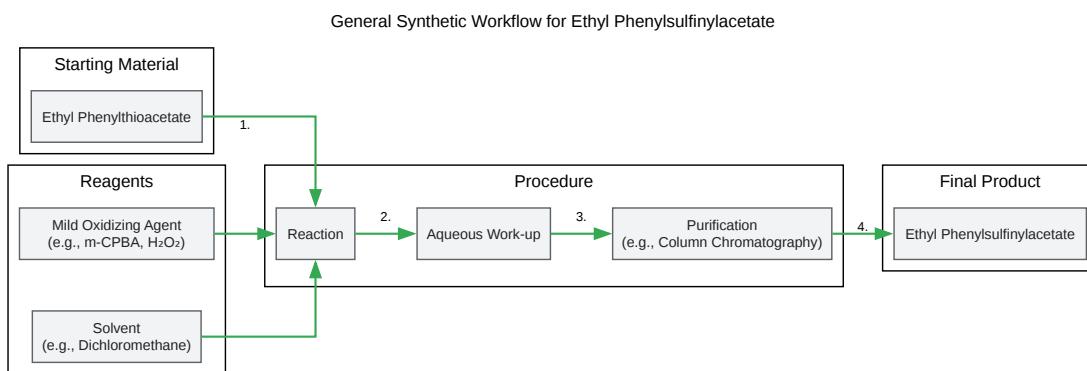
Compound of Interest

Compound Name: *Ethyl Phenylsulfinylacetate*

Cat. No.: B1311388

[Get Quote](#)

Chemical Identifiers and Physicochemical Properties


Ethyl phenylsulfinylacetate is a specific organic compound with a unique Chemical Abstracts Service (CAS) number. While comprehensive experimental data is not widely available in public literature, the fundamental identifiers and some basic properties are summarized below.

Identifier	Value
CAS Number	54882-04-1 [1]
Molecular Formula	C10H12O3S [1]
Molecular Weight	212.26 g/mol [1]
Purity (as commercially available)	Typically ≥85% (by GC) [1]

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **ethyl phenylsulfinylacetate** is not readily found in publicly accessible scientific literature. However, a common and logical synthetic route would be the controlled oxidation of its sulfide precursor, ethyl phenylthioacetate. This method requires careful selection of an oxidizing agent to prevent over-oxidation to the corresponding sulfone.

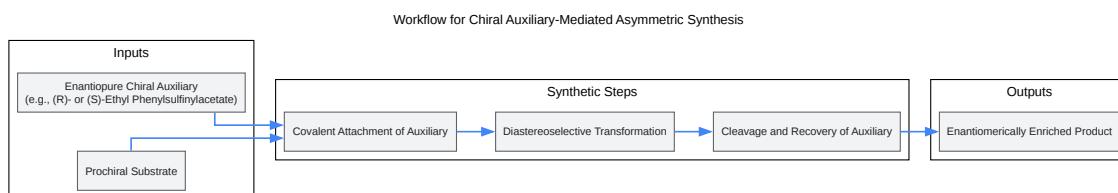
A generalized workflow for this synthetic approach is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing **ethyl phenylsulfinylacetate**.

Spectroscopic Data

Experimentally derived spectroscopic data, such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for **ethyl phenylsulfinylacetate**, are not available in the surveyed public literature. For unambiguous structural elucidation and characterization, these analytical techniques would need to be performed on a synthesized and purified sample.


Potential Applications in Drug Development and Asymmetric Synthesis

The chemical structure of **ethyl phenylsulfinylacetate** suggests its potential utility in pharmaceutical research and development, particularly in the realm of asymmetric synthesis.

Chiral Auxiliary

The sulfoxide group in **ethyl phenylsulfinylacetate** is a stereocenter, which means the molecule is chiral and can exist as two distinct enantiomers. Enantiomerically pure sulfoxides are well-established as effective chiral auxiliaries. These are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and ideally recycled.

The following diagram illustrates the general principle of using a chiral auxiliary in an asymmetric reaction.

[Click to download full resolution via product page](#)

Caption: General application of a chiral auxiliary in synthesis.

Synthetic Intermediate for Bioactive Scaffolds

The functional groups within **ethyl phenylsulfinylacetate**, namely the ester and the sulfoxide, make it a versatile intermediate for the synthesis of more complex molecular architectures. For

example, α -sulfinyl esters are known precursors in the synthesis of β -lactams, a class of compounds that form the structural core of many important antibiotics.

Signaling Pathways

Currently, there is no publicly available research that implicates **ethyl phenylsulfinylacetate** in any specific biological signaling pathways. Investigations into its biological activity would represent a novel area of research.

In summary, while **ethyl phenylsulfinylacetate** is a defined chemical compound, there is a notable absence of in-depth technical and experimental data in the public domain. Its chemical structure is indicative of potential applications as a chiral auxiliary or a synthetic building block in the development of new pharmaceuticals. Further empirical research is necessary to fully characterize its properties and explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [ethyl phenylsulfinylacetate CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1311388#ethyl-phenylsulfinylacetate-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com